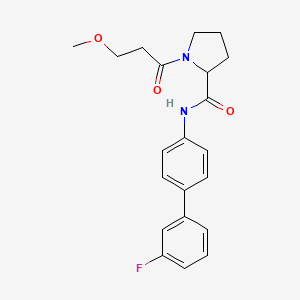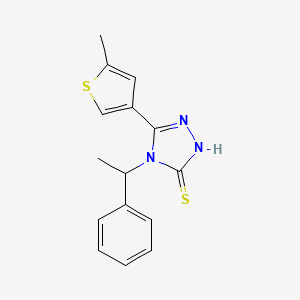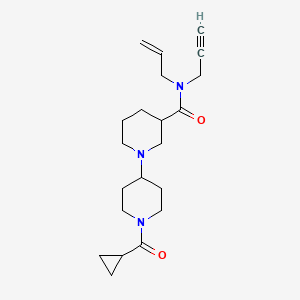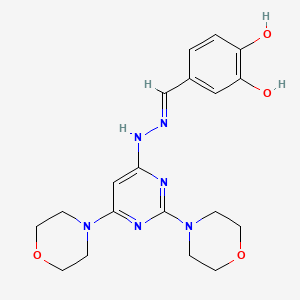
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent agonist of the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. In
科学研究应用
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has shown potential in various medical research applications, including the treatment of pain, inflammation, and neurological disorders. It has been found to have a higher affinity for the CB1 receptor than THC, the primary psychoactive component of cannabis, which makes it a promising candidate for the development of new therapeutic drugs. This compound has also been used in studies investigating the effects of synthetic cannabinoids on the immune system and the development of cancer.
作用机制
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide exerts its effects by binding to and activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, such as pain sensation, appetite, and mood. By activating these receptors, this compound can modulate the release of neurotransmitters and other signaling molecules, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of immune function. It has also been found to have anxiolytic and antipsychotic effects, although further research is needed to fully understand these effects. This compound has been shown to have a higher potency than THC, which suggests that it may have a greater therapeutic potential.
实验室实验的优点和局限性
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has several advantages for use in laboratory experiments. It is a highly potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system and its effects on various physiological processes. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other synthetic cannabinoids. However, this compound has some limitations, including its potential for abuse and the lack of long-term toxicity data.
未来方向
There are several future directions for research on N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide. One area of interest is the development of new therapeutic drugs based on this compound and other synthetic cannabinoids. These drugs could be used to treat a range of medical conditions, including pain, inflammation, and neurological disorders. Another area of research is the investigation of the potential long-term effects of this compound on the endocannabinoid system and other physiological processes. This research could help to identify any potential risks associated with the use of synthetic cannabinoids and inform the development of safer and more effective drugs. Finally, further studies are needed to understand the mechanisms underlying the anxiolytic and antipsychotic effects of this compound, which could lead to the development of new treatments for anxiety and other psychiatric disorders.
合成方法
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide can be synthesized through a multi-step process involving the reaction of 4-biphenylboronic acid with 3-fluoro-4-nitrobenzoyl chloride to form a key intermediate. This intermediate is then reacted with 1-(3-methoxypropanoyl)proline to produce this compound. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
属性
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(3-methoxypropanoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-27-13-11-20(25)24-12-3-6-19(24)21(26)23-18-9-7-15(8-10-18)16-4-2-5-17(22)14-16/h2,4-5,7-10,14,19H,3,6,11-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXPEHKZUFTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6021054.png)
![2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021059.png)


![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6021079.png)
![methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B6021102.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6021127.png)

![3,4,5-trimethoxy-N-{5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}benzamide hydrochloride hydrate](/img/structure/B6021152.png)
![N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide](/img/structure/B6021163.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B6021170.png)
![5-{[3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B6021172.png)